molecular formula C8H15N B1427207 4-Cyclopropyl-2-methylpyrrolidine CAS No. 1339465-54-1

4-Cyclopropyl-2-methylpyrrolidine

Cat. No.: B1427207
CAS No.: 1339465-54-1
M. Wt: 125.21 g/mol
InChI Key: BFENVUACYXUJPK-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methylpyrrolidine is a heterocyclic organic compound characterized by a pyrrolidine ring substituted with a cyclopropyl group at the fourth position and a methyl group at the second position. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclization Reactions: One common method for synthesizing 4-Cyclopropyl-2-methylpyrrolidine involves the cyclization of appropriate precursors. For instance, starting from a suitable amine and a cyclopropyl ketone, the cyclization can be induced under acidic or basic conditions to form the pyrrolidine ring.

    Reductive Amination: Another approach involves the reductive amination of cyclopropyl ketones with secondary amines, followed by cyclization to yield the desired pyrrolidine derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized catalytic processes to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate hydrogenation steps, while automated reactors ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-Cyclopropyl-2-methylpyrrolidine can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of metal catalysts such as palladium or platinum, converting the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2 with Pd/C or PtO2

    Substitution: SOCl2, PBr3, NaH (sodium hydride)

Major Products

    Oxidation: N-oxides, carboxylic acids

    Reduction: Saturated pyrrolidines

    Substitution: Halogenated pyrrolidines

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-Cyclopropyl-2-methylpyrrolidine serves as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids, aiding in the understanding of molecular recognition processes.

Medicine

Pharmacologically, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific receptors or enzymes, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which 4-Cyclopropyl-2-methylpyrrolidine exerts its effects depends on its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, altering their catalytic activity, or interact with receptor proteins, modulating signal transduction pathways. The cyclopropyl and methyl groups contribute to its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrrolidine: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    4-Cyclopropylpyrrolidine: Similar structure but without the methyl group, affecting its reactivity and interactions.

    2,4-Dimethylpyrrolidine: Contains two methyl groups, leading to distinct steric and electronic effects.

Uniqueness

4-Cyclopropyl-2-methylpyrrolidine is unique due to the presence of both cyclopropyl and methyl groups, which confer specific steric and electronic properties. These features influence its reactivity, stability, and interactions with biological targets, distinguishing it from other pyrrolidine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-cyclopropyl-2-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-6-4-8(5-9-6)7-2-3-7/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFENVUACYXUJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropyl-2-methylpyrrolidine
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4-Cyclopropyl-2-methylpyrrolidine
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4-Cyclopropyl-2-methylpyrrolidine
Reactant of Route 4
4-Cyclopropyl-2-methylpyrrolidine
Reactant of Route 5
4-Cyclopropyl-2-methylpyrrolidine
Reactant of Route 6
4-Cyclopropyl-2-methylpyrrolidine

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